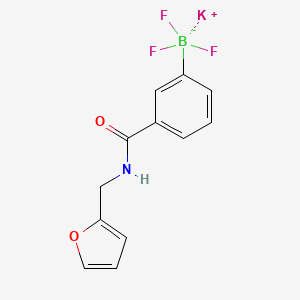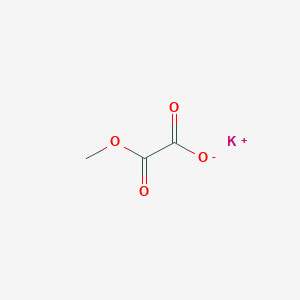![molecular formula C21H20BN3O2 B7909099 (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone](/img/structure/B7909099.png)
(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone is an organoboron compound characterized by its unique structure incorporating a naphtho[1,8-de][1,3,2]diazaborinin core and a morpholino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone typically involves multi-step organic reactions Initial steps include the preparation of naphtho[1,8-de][1,3,2]diazaborinin intermediates via cyclization reactions
Industrial Production Methods
In an industrial setting, production may be scaled up using continuous flow chemistry techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of these processes.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the boron atom is particularly susceptible to forming boronic acid derivatives.
Reduction: It can also undergo reduction, typically affecting the nitrogen atoms in the diazaborinin ring.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or meta-chloroperbenzoic acid are commonly used.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines are often used.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Varied substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
This compound has vast potential in scientific research due to its unique structural properties. In chemistry , it is used in the synthesis of complex organic molecules and as a building block in organoboron chemistry. In biology , its derivatives are explored for their bioactive properties, including potential antiviral and anticancer activities. In medicine , it can be part of drug design and development for new therapeutics. In the industrial sector, it finds applications in the development of advanced materials and catalysts.
作用机制
The mechanism by which (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone exerts its effects involves its interaction with various molecular targets. The boron atom in its structure can form reversible covalent bonds with biological molecules, influencing pathways related to cell growth and apoptosis. This interaction primarily targets enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Compared to other boron-containing compounds, (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone stands out due to its stable diazaborinin core and the presence of the morpholino group, which enhances its reactivity and bioavailability. Similar compounds include boronic acids and boronate esters, but they typically lack the structural complexity and functional versatility of this compound.
This extensive structural uniqueness makes this compound an invaluable compound in multiple research domains.
How's that for a start? What’s the next direction you’d like to take?
属性
IUPAC Name |
[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BN3O2/c26-21(25-11-13-27-14-12-25)16-7-9-17(10-8-16)22-23-18-5-1-3-15-4-2-6-19(24-22)20(15)18/h1-10,23-24H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCKMCDIHGGXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

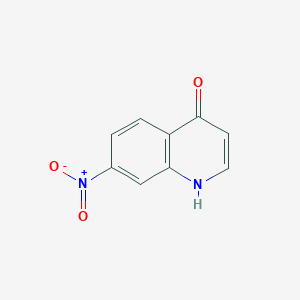
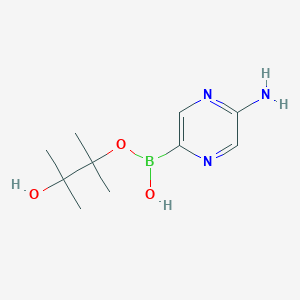
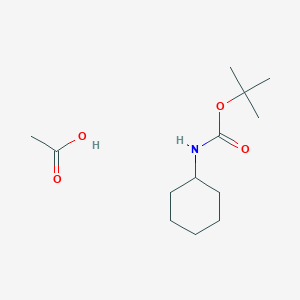
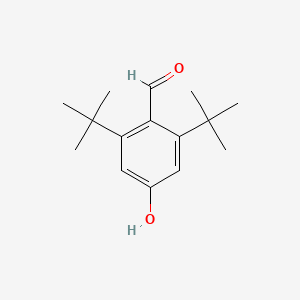

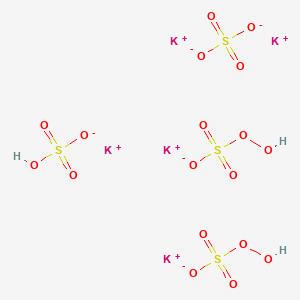
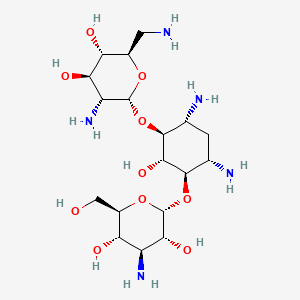

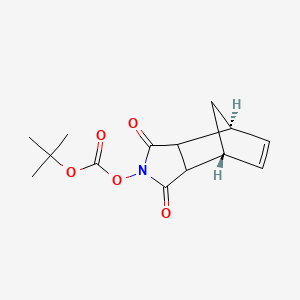
![Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate](/img/structure/B7909076.png)
![potassium;trifluoro-[4-(phenylcarbamoyl)phenyl]boranuide](/img/structure/B7909084.png)
